molecular formula C37H43ClN4O13 B1666840 Aldoxorubicin hydrochloride CAS No. 480998-12-7

Aldoxorubicin hydrochloride

Cat. No.: B1666840
CAS No.: 480998-12-7
M. Wt: 787.2 g/mol
InChI Key: NGKHWQPYPXRQTM-UKFSEGPMSA-N
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Mechanism of Action

Target of Action

Aldoxorubicin hydrochloride primarily targets DNA topoisomerase 2-alpha , a crucial enzyme involved in DNA replication and transcription . This enzyme plays a significant role in cell division and growth, making it a key target in cancer treatment.

Mode of Action

This compound is a prodrug of doxorubicin that binds to endogenous albumin after administration . The bound doxorubicin is then released in the acidic environment of the tumor cell through the cleavage of an acid-sensitive linker . This interaction with its target leads to the inhibition of the topoisomerase 2-alpha enzyme, thereby preventing DNA replication and transcription, and ultimately leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to DNA replication and transcription. By inhibiting DNA topoisomerase 2-alpha, this compound disrupts these essential cellular processes, leading to cell death .

Pharmacokinetics

It is known that the drug has a long mean half-life (201–211 h), a narrow mean volume of distribution (396–408 L/m^2), and a slow mean clearance rate (0136–0152 L/h/m^2) .

Result of Action

The primary result of this compound’s action is the induction of cell death in tumor cells. By binding to albumin and preferentially accumulating in tumors, this compound can deliver a high concentration of the active drug (doxorubicin) directly to the tumor site . This targeted delivery enhances the drug’s antitumor efficacy while minimizing toxicity to non-tumor tissues .

Action Environment

The action of this compound is influenced by the tumor’s acidic environment. The drug is designed to release the active doxorubicin in the acidic environment of the tumor cell . This pH-sensitive mechanism ensures that the drug is activated specifically within the tumor, enhancing its efficacy and reducing systemic toxicity .

Future Directions

Aldoxorubicin is currently under investigation for use in the treatment of solid tumors . Several phase II and III clinical trials are underway . A study has shown that conjugating Aldoxorubicin to supramolecular organic frameworks can enhance its therapeutic efficacy and safety .

Biochemical Analysis

Biochemical Properties

Aldoxorubicin hydrochloride plays a significant role in biochemical reactions. After administration, it rapidly binds to endogenous circulating albumin through the EMCH linker . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of the acid-sensitive linker . This interaction with albumin allows for targeted delivery to tumor cells, bypassing uptake by other non-specific sites including the heart, bone marrow, and gastrointestinal tract .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. The bound doxorubicin, once released in the tumor cell, can interfere with cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound involves its conversion into doxorubicin in the acidic environment of the tumor cell . Doxorubicin, the active form of the drug, is known to intercalate with DNA, disrupting its structure and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and transcription .

Temporal Effects in Laboratory Settings

It is known that the drug is stable in circulation and does not readily accumulate in body compartments outside of the bloodstream .

Metabolic Pathways

As a prodrug, it is converted into doxorubicin in the tumor cell’s acidic environment

Transport and Distribution

This compound is transported and distributed within cells and tissues by binding to albumin in the bloodstream . This albumin-bound form preferentially accumulates in tumors, allowing for targeted delivery of the drug .

Subcellular Localization

Given that the active form of the drug, doxorubicin, intercalates with DNA, it is likely that it localizes to the nucleus of the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aldoxorubicin (hydrochloride) involves the conjugation of doxorubicin with N-ε-maleimidocaproic acid hydrazide (EMCH). The reaction typically occurs under mild acidic conditions to ensure the stability of the acid-sensitive linker . The process involves the formation of a hydrazone bond between the hydrazide group of EMCH and the ketone group of doxorubicin.

Industrial Production Methods

Industrial production of aldoxorubicin (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency and safety of the final product .

Properties

IUPAC Name

N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKHWQPYPXRQTM-UKFSEGPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43ClN4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361563-03-2
Record name ALDOXORUBICIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S098K6HGD9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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